(5-methylpyridin-2-yl)methyl acetate

概述

描述

(5-methylpyridin-2-yl)methyl acetate is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 5-position and an acetate group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-methylpyridin-2-yl)methyl acetate typically involves the esterification of (5-methylpyridin-2-yl)methanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

化学反应分析

Types of Reactions

(5-methylpyridin-2-yl)methyl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the acetate group can yield (5-methylpyridin-2-yl)methanol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: (5-methylpyridin-2-yl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmaceuticals

(5-methylpyridin-2-yl)methyl acetate is used as a building block in drug synthesis due to its biological activity. Its derivatives exhibit various pharmacological properties, including:

- Antimicrobial Activity : Compounds derived from pyridine are known to inhibit bacterial growth.

- Anti-inflammatory Effects : Studies indicate potential in reducing inflammation markers.

- Anticancer Properties : Research shows that certain derivatives can inhibit cancer cell proliferation by interacting with specific enzymes and receptors .

Agrochemicals

The compound serves as an intermediate in the synthesis of agrochemicals, especially pesticides and herbicides. Its unique chemical structure allows it to interact effectively with biological targets in plants and pests, enhancing its efficacy as a protective agent against agricultural threats .

Biochemical Studies

In biochemical research, this compound is utilized to study enzyme interactions and metabolic pathways. Its mechanism of action involves:

- Hydrolysis of the acetate group to release (5-methylpyridin-2-yl)methanol, which can interact with various enzymes.

- Participation in π-π interactions and hydrogen bonding, influencing binding affinity and specificity towards biological targets .

Case Study 1: Anticancer Research

A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on MTAP-deleted cancer cells. The compound was found to disrupt PRMT5-RIOK1 complexes, leading to reduced substrate methylation and potential therapeutic benefits against specific cancer types .

Case Study 2: Agrochemical Development

Research into the use of this compound as a precursor for herbicides showed promising results. The compound's structural characteristics allowed for effective targeting of plant metabolic pathways, resulting in enhanced herbicidal activity compared to existing agents .

Data Table: Comparison of Biological Activities

作用机制

The mechanism of action of (5-methylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release (5-methylpyridin-2-yl)methanol, which can then interact with various enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

(5-methylpyridin-2-yl)methanol: Similar structure but lacks the acetate group.

(5-methylpyridin-2-yl)methyl chloride: Similar structure but has a chloride group instead of an acetate group.

(5-methylpyridin-2-yl)methylamine: Similar structure but has an amine group instead of an acetate group.

Uniqueness

(5-methylpyridin-2-yl)methyl acetate is unique due to the presence of the acetate group, which imparts different chemical reactivity and biological activity compared to its analogs. The acetate group can be easily hydrolyzed, making the compound a useful prodrug in medicinal chemistry.

生物活性

(5-Methylpyridin-2-yl)methyl acetate is a pyridine derivative characterized by a methyl group at the 5-position and an acetate group at the 2-position of the pyridine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its unique biological activities and potential applications.

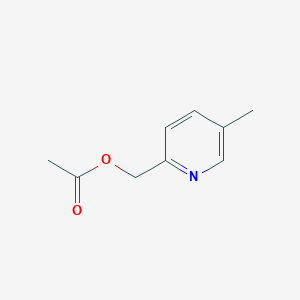

The structural formula of this compound can be represented as follows:

This compound exhibits distinct chemical reactivity attributed to the presence of the acetate group, which can undergo hydrolysis to yield (5-methylpyridin-2-yl)methanol. This transformation allows for interactions with various enzymes and receptors, enhancing its biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The acetate group can be hydrolyzed, leading to the formation of (5-methylpyridin-2-yl)methanol, which can then engage in enzyme interactions. The pyridine ring facilitates π-π interactions and hydrogen bonding, significantly influencing the compound's binding affinity and specificity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been shown to possess significant antibacterial and antifungal properties. For instance, research involving various pyridine derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| Compound A (similar structure) | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.025 | C. albicans |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may selectively target cancer cells with specific genetic mutations, such as deletions in the methylthioadenosine phosphorylase gene (MTAP). This selectivity could lead to a wider therapeutic index in treating certain cancers, including pancreatic tumors and glioblastoma .

Case Study: PRMT5 Inhibition

In a study focusing on PRMT5, a protein implicated in cancer progression, compounds related to this compound were evaluated for their inhibitory effects. The results indicated that certain derivatives could act as effective inhibitors with IC50 values around 12 µM, suggesting potential for further development as anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyridine ring or the acetate group can significantly alter its potency and selectivity. For example, introducing electron-donating groups has been shown to enhance activity against specific bacterial strains .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased antibacterial potency |

| Hydroxyl substitution | Improved binding affinity |

| Acetate hydrolysis | Enhanced enzyme interaction |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5-methylpyridin-2-yl)methyl acetate with high purity and yield?

- Methodological Answer : The compound can be synthesized via esterification of 5-methylpyridin-2-yl acetic acid with methanol using a dehydrating agent (e.g., concentrated H₂SO₄) under reflux . Alternatively, nucleophilic substitution of 2-(chloromethyl)-5-methylpyridine with acetate salts (e.g., potassium acetate) in polar aprotic solvents like DMF may yield the product. Reaction optimization should include temperature control (60–80°C) and inert atmospheres to minimize hydrolysis .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Yield typically ranges from 65–85% depending on steric hindrance from the 5-methyl group .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 2.35–2.45 ppm (singlet, acetate methyl), δ 3.85–3.95 ppm (singlet, CH₂O), and aromatic protons at δ 7.20–8.50 ppm (pyridine ring). The 5-methyl group appears as a singlet at δ 2.10–2.20 ppm .

- IR : Strong C=O stretch at ~1740 cm⁻¹ and C-O ester stretch at ~1240 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 179.19 (M⁺) with fragmentation patterns indicating loss of acetate (−60 amu) .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-methyl substituent influence the reactivity of this compound in nucleophilic acyl substitution reactions compared to other pyridine-based esters?

- Methodological Answer : The 5-methyl group exerts moderate steric hindrance and electron-donating effects via inductive stabilization of the pyridine ring. This reduces electrophilicity at the ester carbonyl compared to electron-withdrawing substituents (e.g., nitro groups). Kinetic studies using pseudo-first-order conditions (e.g., NaOH in aqueous ethanol) reveal a 20–30% slower hydrolysis rate relative to unsubstituted analogs . Computational modeling (DFT) can quantify charge distribution differences at the reaction center .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis or transesterification) during the synthesis or application of this compound under varying pH or catalytic conditions?

- Methodological Answer :

- Hydrolysis Mitigation : Use anhydrous solvents (e.g., dried DMF or THF) and molecular sieves. Avoid protic environments; if unavoidable, maintain pH < 6 using buffered conditions (e.g., ammonium acetate buffer, pH 5.5–6.0) .

- Transesterification Control : Catalytic amounts of Lewis acids (e.g., ZnCl₂) in non-alcoholic solvents (e.g., acetone) suppress unwanted alcohol exchange. Monitor by GC-MS for ester integrity .

Q. How can computational chemistry (e.g., DFT calculations) predict the regioselectivity of this compound in multi-component reactions, and what experimental validations are required?

- Methodological Answer :

- DFT Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the pyridine nitrogen and acetate carbonyl are reactive toward electrophiles and nucleophiles, respectively. Transition state analysis (e.g., NEB method) predicts activation barriers for competing pathways .

- Experimental Validation : Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ¹³C at the carbonyl) to confirm mechanistic pathways. Cross-validate with HPLC-MS tracking of intermediate formation .

Q. Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported yields or purity of this compound across different synthetic protocols?

- Methodological Answer :

- Systematic Comparison : Replicate methods from independent studies (e.g., esterification vs. substitution routes) under identical conditions. Use standardized purity metrics (e.g., HPLC area%).

- Root-Cause Analysis : Contamination by hydrolysis products (e.g., 5-methylpyridin-2-yl methanol) may arise from inadequate drying. Quantify impurities via ¹H NMR integration or LC-MS .

Q. Applications in Scientific Research

Q. What role does this compound serve as a building block in medicinal chemistry or materials science?

- Methodological Answer :

- Medicinal Chemistry : The pyridine core facilitates hydrogen bonding with biological targets. Use in Suzuki-Miyaura couplings to generate biaryl derivatives for kinase inhibitor libraries .

- Materials Science : Functionalize metal-organic frameworks (MOFs) via ester-to-amide conversion for gas adsorption studies. Characterize post-modification via BET surface area analysis and PXRD .

Q. Tables for Key Data

| Synthetic Method | Reagents/Conditions | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH, reflux, 12 h | 78% | 98.5% | |

| Nucleophilic Substitution | KOtBu, DMF, 80°C, 8 h | 65% | 95.2% |

| Spectral Marker | ¹H NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

|---|---|---|---|

| Acetate Methyl | 2.35–2.45 (s) | 1740 (C=O) | 179.19 (M⁺) |

| Pyridine Ring Protons | 7.20–8.50 (m) | – | – |

属性

IUPAC Name |

(5-methylpyridin-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-3-4-9(10-5-7)6-12-8(2)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOIBOIDGMTXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)COC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273772 | |

| Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-71-4 | |

| Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanol, 5-methyl-, 2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。